molecular formula C8H10ClNO2 B13845301 4-Amino-2-methoxy-benzaldehyde Hydrochloride

4-Amino-2-methoxy-benzaldehyde Hydrochloride

Cat. No.: B13845301
M. Wt: 187.62 g/mol
InChI Key: LFMVTLYGCUWMRD-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-benzaldehyde Hydrochloride is an organic compound with the molecular formula C8H9NO2·HCl. It is a derivative of benzaldehyde, characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-benzaldehyde Hydrochloride typically involves the nitration of 2-methoxybenzaldehyde followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the 4-position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxy-benzaldehyde Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-methoxy-benzaldehyde Hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-benzaldehyde Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzaldehyde: Lacks the methoxy group, which can influence its reactivity and applications.

    2-Amino-4-methoxybenzaldehyde: Similar structure but with different positioning of the amino and methoxy groups.

    4-Methoxybenzaldehyde:

Uniqueness

4-Amino-2-methoxy-benzaldehyde Hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-amino-2-methoxybenzaldehyde;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-5H,9H2,1H3;1H

InChI Key

LFMVTLYGCUWMRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C=O.Cl

Origin of Product

United States

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